N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(Morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-carboxamide derivative characterized by a 4-oxo-4H-chromene (coumarin) backbone linked to a phenyl group substituted with a morpholine-sulfonyl moiety. Its molecular formula is C₂₁H₁₈N₂O₆S, with a molecular weight of 434.44 g/mol.
Properties
Molecular Formula |
C20H18N2O6S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O6S/c23-17-13-19(28-18-4-2-1-3-16(17)18)20(24)21-14-5-7-15(8-6-14)29(25,26)22-9-11-27-12-10-22/h1-8,13H,9-12H2,(H,21,24) |
InChI Key |
SDVCWPIWBQTJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its ability to interact with specific molecular targets and pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a core chromene-carboxamide scaffold with several analogs, differing primarily in the substituents on the phenyl ring. Key comparisons are summarized below:
Key Observations:
- The morpholinylsulfonyl group in the target compound introduces a polar sulfonamide moiety, likely enhancing solubility compared to non-sulfonylated analogs like 3′a or 3′d .
- Melting points for analogs range widely (110–261°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with sulfonamide-containing derivatives .
Spectroscopic and Analytical Data
- 1H NMR : Chromene-carboxamides exhibit characteristic peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH (δ ~10–12 ppm). For example, compound 3′a shows a singlet for the chromene C3 proton at δ 8.53 .
- 13C NMR : Carbonyl groups (C=O) resonate at δ ~160–180 ppm. The morpholinylsulfonyl group in the target compound would introduce additional signals near δ 45–50 ppm (morpholine carbons) .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for 3′d: m/z 347.12 observed vs. 346.12 calculated) .
Biological Activity
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide, often referred to as a chromene derivative, has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene core with a morpholin-4-ylsulfonyl substituent. Its molecular formula is with a molecular weight of approximately 366.45 g/mol. The unique substituents on the chromene core contribute significantly to its biological properties, enhancing solubility and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that chromene derivatives can exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it may inhibit bacterial growth effectively, supporting its potential use in treating infections .
- Anti-inflammatory Effects : Chromene derivatives are also being investigated for their anti-inflammatory properties. The presence of specific functional groups appears to enhance their ability to modulate inflammatory responses.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key areas of investigation include:
- Enzyme Inhibition : Some studies focus on the compound's ability to inhibit enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds have shown dual inhibitory effects against these enzymes with IC50 values indicating effective inhibition .
- Cell Signaling Pathways : Research is ongoing into how this compound interacts with various cell signaling pathways that regulate cell proliferation and apoptosis, further elucidating its potential therapeutic roles .
Comparative Biological Activity
To better understand the specific biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,7-dimethyl-N-(tetrahydrofuran)-4H-chromene-2-carboxamide | Similar core with different substituents | Anticancer |
| 4-amino-N-(arylalkyl)-chromene derivatives | Different functional groups | Antimicrobial |
| N-(arylalkyl)-6-hydroxychromene derivatives | Hydroxy substituent variations | Anti-inflammatory |
The morpholine-sulfonyl group in this compound enhances its solubility and biological activity compared to other chromene derivatives, suggesting it may interact differently with biological targets.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of chromene derivatives:
- Anticancer Studies : A study examined the cytotoxic effects of various chromene derivatives on human cancer cell lines, revealing that certain modifications significantly enhanced their antiproliferative activity compared to standard chemotherapeutic agents .
- Antimicrobial Evaluations : In vitro tests demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of bacteria, underscoring their potential as novel antimicrobial agents .
- Inflammation Models : Experimental models assessing anti-inflammatory effects showed that certain chromene derivatives could significantly reduce markers of inflammation in vitro, suggesting therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
